molecular formula C20H19N3O3S B2509803 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 850936-90-2

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2509803
CAS No.: 850936-90-2
M. Wt: 381.45
InChI Key: AXLOBOSCOKLYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound that incorporates a quinoline backbone with additional functional groups that introduce significant chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is synthesized through a multi-step reaction involving intermediates such as 3,4-dihydroquinoline and 1,3,4-oxadiazole derivatives. The synthetic route generally follows:

  • Preparation of 3,4-dihydroquinoline via catalytic hydrogenation of quinoline under mild conditions.

  • Synthesis of the 1,3,4-oxadiazole derivative through cyclization reactions involving hydrazides and carboxylic acids.

  • Coupling of the prepared 3,4-dihydroquinoline and 1,3,4-oxadiazole derivatives to form the desired compound through nucleophilic substitution reactions, often under basic conditions.

Industrial Production Methods: The industrial production of this compound follows similar routes with optimizations for larger scales. Techniques include the use of continuous flow reactors to enhance reaction efficiency, reduce by-products, and improve yields. Quality control and purification processes like recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions including:

  • Oxidation: : Conversion of the 3,4-dihydroquinoline moiety to its quinoline form using oxidizing agents such as potassium permanganate.

  • Reduction: : Reduction of oxadiazole derivatives under hydrogenation conditions using catalysts like palladium on carbon.

  • Substitution: : Nucleophilic substitution reactions where the ethanone side chain can be modified under basic or acidic conditions.

Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reactions are often conducted in organic solvents like methanol, ethanol, or acetonitrile under controlled temperatures and pressures to optimize yields and selectivity.

Major Products: The major products of these reactions vary depending on conditions but often include modified quinoline or oxadiazole derivatives with functional groups that enable further chemical transformations.

Scientific Research Applications

Chemistry: The compound’s chemical reactivity makes it a valuable intermediate for synthesizing more complex organic molecules and exploring new reaction pathways.

Biology: In biological research, this compound is studied for its potential to interact with enzymes and receptors due to its structural mimicry of naturally occurring compounds.

Medicine: Preliminary studies indicate potential therapeutic applications in treating diseases such as cancer and infections, leveraging its ability to inhibit specific biological targets.

Industry: Its unique properties are exploited in materials science for developing new polymers, coatings, and other industrial materials with desired characteristics.

Mechanism of Action

The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzyme active sites or receptor binding domains. The 3,4-dihydroquinoline moiety can engage in π-π stacking interactions, while the oxadiazole moiety can form hydrogen bonds, enhancing binding affinity and selectivity. The exact pathways vary depending on the specific application, but they typically involve inhibition or activation of biological processes.

Comparison with Similar Compounds

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be compared with similar compounds like:

  • 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: : Lacks the methoxy group, potentially altering its chemical reactivity and biological interactions.

  • 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone: : Contains a chloro substituent, affecting its electronic properties and reaction profiles.

By examining the structural and functional differences, the uniqueness of this compound becomes evident, particularly in its synthetic versatility and range of applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-17-11-5-3-9-15(17)19-21-22-20(26-19)27-13-18(24)23-12-6-8-14-7-2-4-10-16(14)23/h2-5,7,9-11H,6,8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLOBOSCOKLYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.